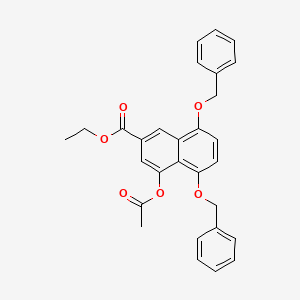
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester is a complex organic compound with the molecular formula C29H26O6. This compound is characterized by its naphthalene core, which is substituted with acetyloxy and phenylmethoxy groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from naphthalene derivatives. The key steps include:
Acetylation: Introduction of the acetyloxy group through acetylation reactions.
Etherification: Addition of phenylmethoxy groups via etherification reactions.
Esterification: Formation of the ethyl ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The phenylmethoxy and acetyloxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative with fewer functional groups.
4-Acetyloxy-2-naphthalenecarboxylic acid: Lacks the phenylmethoxy groups.
5,8-Bis(phenylmethoxy)-2-naphthalenecarboxylic acid: Does not have the acetyloxy group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to its combination of acetyloxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C29H26O6 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
ethyl 4-acetyloxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C29H26O6/c1-3-32-29(31)23-16-24-25(33-18-21-10-6-4-7-11-21)14-15-26(28(24)27(17-23)35-20(2)30)34-19-22-12-8-5-9-13-22/h4-17H,3,18-19H2,1-2H3 |
Clé InChI |
NRAFSDAFESDDNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


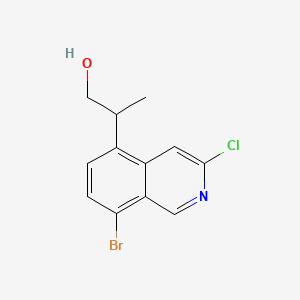
![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

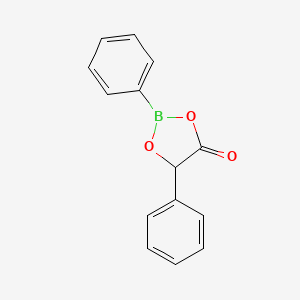
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)


![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
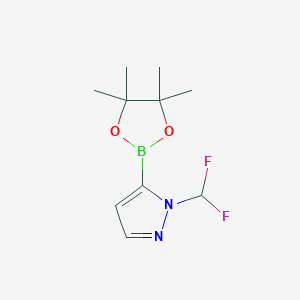
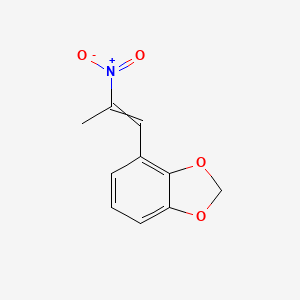
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
